2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of a suitable aldehyde with a pyrimidine derivative in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrido[2,3-d]pyrimidine core.
Functional Group Modification:
Final Coupling: The final step involves coupling the pyrido[2,3-d]pyrimidine core with 4-methoxyphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Pharmacology: The compound is investigated for its potential to modulate neurotransmitter receptors, making it a candidate for treating neurological disorders.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound’s unique structure makes it a potential candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It modulates neurotransmitter receptors by binding to allosteric sites, altering receptor conformation and function.
Pathways Involved: The compound affects signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-HYDROXYPHENYL)ACETAMIDE
- 2-{6-ETHYL-5-METHOXY-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
- Functional Groups : The presence of the methoxy group at the 4-position of the phenyl ring distinguishes it from other similar compounds.
- Biological Activity : The specific arrangement of functional groups contributes to its unique biological activity, making it a more potent inhibitor of certain enzymes compared to its analogs.
Properties
Molecular Formula |
C20H22N4O5 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-6-8-14(28-3)9-7-13/h6-10H,5,11H2,1-4H3,(H,22,25) |
InChI Key |
BZBOMCCNGUBECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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